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Abstract

Nenocorilant, also known as Relacorilant (CORT125134), is a potent and selective, orally
bioavailable, non-steroidal antagonist of the glucocorticoid receptor (GR).[1][2] This technical
guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and
preclinical and clinical development of Nenocorilant. The information is intended for
researchers, scientists, and professionals involved in drug development. All quantitative data
are summarized in structured tables, and key experimental methodologies are detailed.
Visualizations of the glucocorticoid receptor signaling pathway and experimental workflows are
provided using the DOT language for Graphviz.

Introduction

Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of
physiological processes, including metabolism, inflammation, and stress responses. However,
excessive or prolonged glucocorticoid activity, as seen in conditions like Cushing's syndrome,
or as a consequence of glucocorticoid-based therapies, can lead to significant pathology.
Nenocorilant has emerged as a promising therapeutic agent by selectively modulating the
activity of the glucocorticoid receptor, thereby mitigating the deleterious effects of excess
cortisol.[1] Its selectivity for the GR over other steroid receptors, such as the progesterone
receptor, offers a potential advantage in minimizing off-target side effects.[3]
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Discovery and Synthesis

Nenocorilant was identified through optimization of a fused azadecalin series of selective GR
antagonists.[2] The synthesis of Nenocorilant involves a multi-step process, with the key being
the construction of the (R)-(1-(4-fluorophenyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-
glisoquinolin-4a-yl)methanone core.

Synthetic Route

The synthesis of Nenocorilant is based on the route described by Hunt et al. in the Journal of
Medicinal Chemistry (2017).[1][2] A key intermediate, the pyridyl ketone, is synthesized through
a Grignard addition to an ester, followed by acidic hydrolysis.[1] The core azadecalin structure
is then further modified to yield the final compound.

Key Synthesis Steps (Based on Published Schemes)

While a detailed, step-by-step protocol is proprietary and typically found in patents, the
published literature outlines the following key transformations:

» Core Azadecalin Formation: Construction of the hexahydro-1H-pyrazolo[3,4-g]isoquinoline
ring system.

» Sulfonylation: Introduction of the (1-methyl-1H-pyrazol-4-yl)sulfonyl group at the N6 position.

o Ketone Formation: Acylation at the 4a position with the 4-(trifluoromethyl)pyridin-2-yl moiety.

Mechanism of Action

Nenocorilant functions as a competitive antagonist of the glucocorticoid receptor. In its inactive
state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon
binding of an agonist like cortisol, the GR undergoes a conformational change, dissociates
from the HSPs, and translocates to the nucleus. In the nucleus, it binds to glucocorticoid
response elements (GREs) on DNA, leading to the transcription of target genes. Some of these
target genes, such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and Dual-Specificity
Phosphatase 1 (DUSP1), are involved in the suppression of apoptosis.

Nenocorilant competitively binds to the GR, preventing the conformational changes required
for its activation and nuclear translocation. By blocking the GR, Nenocorilant inhibits the
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transcription of anti-apoptotic genes, thereby restoring the cell's natural apoptotic processes.
This mechanism is particularly relevant in oncology, where glucocorticoids can promote tumor
cell survival and resistance to chemotherapy.[4]
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Preclinical Data

Nenocorilant has undergone extensive preclinical evaluation to characterize its efficacy and
safety profile.

In Vitro Studies

e OVCARS5 Ovarian Cancer Cells: In OVCARS cells, the glucocorticoid dexamethasone was
shown to decrease the cytotoxic activity of paclitaxel. Nenocorilant dose-dependently
reversed this effect, reducing the number of viable cells at the maximum paclitaxel
concentration.[5]

* MIA PaCa-2 Pancreatic Cancer Cells: In the MIA PaCa-2 cell line, cortisol was found to blunt
paclitaxel-induced apoptosis. The addition of Nenocorilant restored the apoptotic effect of
paclitaxel.[6]

In Vivo Studies

 MIA PaCa-2 Xenograft Model: In a pancreatic cancer xenograft model using MIA PaCa-2
cells, the combination of Nenocorilant and paclitaxel significantly reduced tumor growth and
delayed time to progression compared to paclitaxel alone.[5] After 23 days, the tumor growth
inhibition was 34.3% for paclitaxel alone, 2% for Nenocorilant alone, and 92.6% for the
combination therapy.[5]
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Table 1: Summary of Preclinical Efficacy Data

Combination

Model System

Therapy

Endpoint

Result

Reference

OVCARS5 Cells

(in vitro)

Paclitaxel +

Nenocorilant

Cell Viability

Reversal of
glucocorticoid-
induced
paclitaxel
resistance (p <
0.001)

[5]

MIA PaCa-2

Cells (in vitro)

Paclitaxel +

Nenocorilant

Apoptosis

Restoration of
paclitaxel-
induced
apoptosis in the
presence of

cortisol

[6]

MIA PaCa-2

Xenograft (in

Paclitaxel +

Tumor Growth

92.6% TGI with

combination vs.

[5]

) Nenocorilant Inhibition 34.3% with
Vivo) .
paclitaxel alone
Significantly
MIA PaCa-2 ] ] delayed
Paclitaxel + Time to

Xenograft (in

Vivo)

Nenocorilant

Progression

compared to
paclitaxel alone
(p < 0.0001)

[5]

Clinical Data

Nenocorilant is being investigated in several clinical trials, both as a monotherapy for

Cushing's syndrome and in combination with chemotherapy for various solid tumors.

Cushing's Syndrome

A Phase 3 long-term extension study demonstrated that patients treated with Nenocorilant
experienced clinically meaningful and durable improvements in cardiometabolic parameters,
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including significant reductions in systolic and diastolic blood pressure.[7][8] The treatment was
well-tolerated for up to six years.[7]

Solid Tumors (in combination with Nab-Paclitaxel)

e Phase 1 Study (Advanced Solid Tumors): In a heavily pretreated patient population, 33% of
response-evaluable patients achieved durable disease control (=16 weeks) with the
combination of Nenocorilant and nab-paclitaxel.[5][9]

e Phase 2 Study (Platinum-Resistant Ovarian Cancer): Final overall survival data from a
randomized, open-label Phase 2 study showed that the chance of survival at 24 months was
doubled for patients receiving Nenocorilant plus nab-paclitaxel compared to nab-paclitaxel
monotherapy.[10]

o RELIANT Study (Metastatic Pancreatic Ductal Adenocarcinoma): An open-label study
evaluated Nenocorilant with nab-paclitaxel in patients with metastatic pancreatic cancer.[6]
While the study did not meet its primary endpoint for objective response rate, 45.2% of
patients showed a reduction in target lesion size.[6]

Table 2: Summary of Clinical Trial Data
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Key
Trial Phase Indication Treatment Efficacy Result Reference
Endpoint
Statistically
significant
reductions in
Phase 3 ) Change in systolic (10.0
Cushing's ]
(Long-term Nenocorilant Blood mmHg) and [8]
] Syndrome . .
extension) Pressure diastolic (7.3
mmHg) blood
pressure at
24 months
) Durable 33% of
Nenocorilant )
Advanced Disease response-
Phase 1 ) + Nab- [51[11]
Solid Tumors ) Control (=16 evaluable
Paclitaxel )
weeks) patients
Platinum- ] Doubled
] Nenocorilant Overall
Resistant ] compared to
Phase 2 ) + Nab- Survival at 24 ] [10]
Ovarian ] nab-paclitaxel
Paclitaxel months
Cancer alone
Metastatic Nenocorilant Reduction in
RELIANT , ] 45.2% of
Pancreatic + Nab- Target Lesion ] [6]
(Phase 1/2) ) ) patients
Cancer Paclitaxel Size

Experimental Protocols
In Vitro Cell Viability Assay (Sulforhodamine B - SRB

Assay)

This protocol is a general guideline for assessing cell viability in response to treatment with

Nenocorilant and/or cytotoxic agents.
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1. Seed Cells
(e.g., OVCARS) in 96-well plates

2. Treat with Compounds
(Nenocorilant, Paclitaxel, etc.)

3. Incubate
(e.g., 72 hours)

4. Fix Cells
(e.g., with cold TCA)

5. Stain with SRB dye
6 Wash to remove unbound dye__>

7. Solubilize bound dye
(e.g., with Tris buffer)

8. Measure Absorbance
(e.g., at 565 nm)
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e Cell Seeding: Plate cells (e.g., OVCARS5) in 96-well microtiter plates at a predetermined
optimal density and allow them to adhere overnight.

« Compound Treatment: Treat cells with various concentrations of Nenocorilant, the cytotoxic
agent (e.g., paclitaxel), and their combination. Include appropriate vehicle controls.

 Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell
culture conditions.

» Fixation: Gently remove the culture medium and fix the cells by adding cold trichloroacetic
acid (TCA) to each well. Incubate at 4°C for 1 hour.

» Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution to
each well and incubate at room temperature for 30 minutes.

e Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove
unbound dye.

e Solubilization: Air dry the plates and add a solubilization buffer (e.g., 10 mM Tris base) to
each well to dissolve the protein-bound dye.

o Absorbance Reading: Measure the absorbance of each well using a microplate reader at a
wavelength of approximately 565 nm. The absorbance is proportional to the cellular protein
mass.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of
Nenocorilant in combination with a cytotoxic agent in a mouse xenograft model.

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MIA PaCa-2) into
the flank of immunocompromised mice.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly.

o Randomization: Once tumors reach a predetermined size, randomize the mice into treatment
groups (e.g., vehicle control, Nenocorilant alone, cytotoxic agent alone, combination
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therapy).

o Treatment Administration: Administer the treatments according to the specified dose and
schedule. Nenocorilant is typically administered orally.

» Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the
study. The primary endpoint is often tumor growth inhibition or time to progression.

o Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other
tissues may be collected for pharmacodynamic (e.g., gene expression analysis) and
histological (e.g., apoptosis staining) assessments.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the general steps for detecting apoptosis in cell lines treated with
Nenocorilant using Annexin V staining followed by flow cytometry.

o Cell Treatment: Culture cells to the desired confluency and treat with Nenocorilant, a
cytotoxic agent, or their combination for a specified duration.

o Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-
buffered saline (PBS).

¢ Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated
Annexin V and a viability dye (e.g., propidium iodide - PI).

e Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

o Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

[¢]

Live cells: Annexin V-negative and Pl-negative.

[e]

Early apoptotic cells: Annexin V-positive and Pl-negative.

o

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[¢]

Necrotic cells: Annexin V-negative and Pl-positive.
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Conclusion

Nenocorilant is a selective glucocorticoid receptor antagonist with a well-defined mechanism
of action. Preclinical and clinical data have demonstrated its potential as a therapeutic agent for
Cushing's syndrome and as an adjunct to chemotherapy in various solid tumors. Its ability to
reverse glucocorticoid-mediated chemoresistance by promoting apoptosis is a key feature of its
anti-neoplastic activity. Ongoing and future clinical studies will further elucidate the therapeutic
role of Nenocorilant in various disease settings. This technical guide provides a
comprehensive overview of the current knowledge on Nenocorilant, serving as a valuable
resource for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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